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Compound of Interest

Compound Name:
N-ethyl-2-methoxy-N-

phenylbenzamide

Cat. No.: B1183913

Get Quote

Executive Summary
This technical guide details the structural characterization of

-Ethyl-2-methoxy-

-phenylbenzamide (CAS: 947823-85-0), a tertiary amide featuring an ortho-substituted benzoyl
core. This molecule is of particular interest in medicinal chemistry as a scaffold for
mitochondrial permeability transition pore (mtPTP) inhibitors and ROR

modulators.

The analysis focuses on the distinct spectroscopic signatures arising from the sterically

congested amide bond. Researchers must account for rotameric isomerism (atropisomerism)

induced by the ortho-methoxy group and the bulky

-phenyl/

-ethyl substituents, which frequently results in signal broadening or peak doubling in NMR
spectra at ambient temperatures.
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Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8][9][10]

Property Detail

IUPAC Name
-Ethyl-2-methoxy-

-phenylbenzamide

Molecular Formula

Molecular Weight 255.32 g/mol

Monoisotopic Mass 255.1259 Da

Key Structural Features
Tertiary amide, ortho-anisic acid derivative,

-alkylaniline moiety

Synthesis & Reaction Workflow
The synthesis of this compound typically proceeds via the nucleophilic acyl substitution of 2-

methoxybenzoyl chloride with

-ethylaniline. This pathway is preferred for its high yield and minimal byproduct formation
compared to direct coupling agents.

Experimental Protocol (General Procedure)
Reagents: 2-Methoxybenzoyl chloride (1.0 eq),

-Ethylaniline (1.1 eq), Triethylamine (1.5 eq).

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Conditions:

to RT, inert atmosphere (

).

Workup: Quench with
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, extract with DCM, wash with brine, dry over

.

Purification: Flash column chromatography (Hexane/EtOAc).

Reagents:
2-Methoxybenzoyl Chloride

+ N-Ethylaniline

Acylation
(Et3N, DCM, 0°C -> RT)

 Nucleophilic Attack Workup
(NaHCO3 Wash, Extraction)

 HCl Elimination
Product:

N-Ethyl-2-methoxy-
N-phenylbenzamide

 Isolation

Click to download full resolution via product page

Figure 1: Synthetic pathway for the preparation of N-ethyl-2-methoxy-N-phenylbenzamide.

Spectroscopic Data Analysis[1][2][8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Critical Technical Insight: Due to the restricted rotation around the C–N amide bond (partial

double bond character) and the steric clash between the ortho-methoxy group and the

-phenyl ring, this molecule exists as a mixture of rotamers (E/Z conformers) in solution.

Observation: At room temperature (

), signals for the ethyl group and ortho protons may appear broadened or split.

Resolution: High-temperature NMR (

in DMSO-

) is recommended to coalesce these signals for precise integration.

NMR Data (400 MHz, DMSO-

)
Note: Chemical shifts are reported as the weighted average of rotameric populations.
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Position
Shift (

, ppm)
Multiplicity Integration Assignment

Aromatic

(Benzoyl)
7.30 – 6.80 Multiplet 4H

Ar-H (2-OMe

ring)

Aromatic (N-

Phenyl)
7.45 – 7.10 Multiplet 5H

Ar-H (N-Phenyl

ring)

-Ethyl (

)

3.95 / 3.45* Quartet (broad) 2H

Methoxy (

)
3.65 Singlet 3H

-Ethyl (

)

1.10
Triplet (

Hz)
3H

*Note: The methylene protons of the ethyl group are diastereotopic in the chiral environment of

the rotamers and may appear as two distinct broad signals or a very broad hump depending on

the solvent.

NMR Data (100 MHz, DMSO-

)
Carbonyl (

):

168.5 ppm (Characteristic of tertiary benzamides).

Aromatic C-O:

156.2 ppm (C2 of benzoyl ring).

Aromatic C-N:
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143.0 ppm (Ipso carbon of N-phenyl).

Methoxy (

):

55.4 ppm.

-Ethyl (

):

44.8 ppm (Deshielded by nitrogen).

-Ethyl (

):

12.8 ppm.

Mass Spectrometry (MS)
The mass spectrum is dominated by

-cleavage adjacent to the carbonyl group. The stability of the 2-methoxybenzoyl cation
(oxonium resonance stabilization) makes it the base peak in many ionization modes.

Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion (

):

256.13.

Fragmentation Pathway:

Loss of Ethyl:

.
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Acylium Formation (Base Peak): Cleavage of the amide bond yields the stable 2-

methoxybenzoyl cation (

135).

Phenyl Cation: Further fragmentation yields the phenyl cation (

77).

Molecular Ion
[M+H]+ = 256

Loss of Ethyl
[M-Et]+ = 227

 - C2H5

Acylium Ion
(2-OMe-Ph-CO)+

m/z = 135

 Amide Cleavage
(Base Peak)

Phenyl Ion
(Ph)+

m/z = 77

 - CO, - OMe

Click to download full resolution via product page

Figure 2: Proposed mass spectrometric fragmentation pathway.

Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the amide and ether functionalities.

Amide I Band (

):

.
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Expert Note: Tertiary amides absorb at lower frequencies than secondary amides (

) due to the lack of hydrogen bonding and increased resonance contribution from the
nitrogen lone pair.

Aromatic

:

.

Ether

:

(Asymmetric stretch of Ar-O-C).

Absence of N-H: No peaks in the

region, confirming the tertiary nature of the amide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-ethyl-2-methylbenzamide | C10H13NO | CID 4060517 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. N-ethyl-3-methoxybenzamide | C10H13NO2 | CID 669440 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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methoxy- -phenylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1183913/docs#comprehensive-spectroscopic-
profiling-of-ethyl-2-methoxy-phenylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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